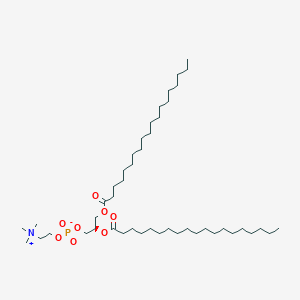

1,2-Dinonadecanoyl-sn-glycero-3-Phosphocholin

Übersicht

Beschreibung

Es wird häufig als Standard für die Quantifizierung von Phosphatidylcholinen in menschlicher Synovialflüssigkeit verwendet und wurde in Studien zu Lipiddoppelschicht-Phasenumwandlungen eingesetzt .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

1,2-Dinonadecanoyl-sn-glycero-3-PC kann durch Veresterung von Glycerin mit Nonadecansäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure unter Rückflussbedingungen. Das resultierende Produkt wird dann durch Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine hohe Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von 1,2-Dinonadecanoyl-sn-glycero-3-PC folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um Oxidation und Hydrolyse zu verhindern und die Stabilität und Reinheit des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

1,2-Dinonadecanoyl-sn-glycero-3-PC hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Standard in der Lipidomik für die Quantifizierung von Phosphatidylcholinen verwendet.

Biologie: Die Verbindung wird in Studien zur Lipiddoppelschichtdynamik und Membranstruktur eingesetzt.

Medizin: Es wurde bei der Analyse von Synovialflüssigkeit bei Patienten mit rheumatoider Arthritis verwendet, um Lipide und Lipidmediatoren zu profilieren

Industrie: 1,2-Dinonadecanoyl-sn-glycero-3-PC wird bei der Formulierung lipidbasierter Wirkstofffreisetzungssysteme verwendet

Wirkmechanismus

Der Wirkmechanismus von 1,2-Dinonadecanoyl-sn-glycero-3-PC beinhaltet seine Einlagerung in Lipiddoppelschichten, wo er die Membranfluidität und das Phasenverhalten beeinflusst. Die Verbindung interagiert mit anderen Lipiden und Proteinen innerhalb der Membran und beeinflusst verschiedene zelluläre Prozesse. Zu seinen molekularen Zielstrukturen gehören membrangebundene Enzyme und Rezeptoren, die durch Veränderungen des Lipidumfelds moduliert werden .

Wirkmechanismus

Target of Action

1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine (PC), a type of phospholipid, primarily targets the cell membranes . It is the most common phospholipid in mammalian membranes . It is also an important component of the mucosal layer of the colon .

Mode of Action

PC has a unique chemical property that allows it to form stable bilayers and vesicles . This property enables it to encapsulate and deliver drugs to specific targets within the body . As a stabilizer and emulsifier, it can enhance the solubility and bioavailability of drugs .

Biochemical Pathways

PC functions as a surfactant within the mucus to form a hydrophobic surface, inhibiting bacterial penetrance . It is used to treat fat embolism . PC can lower the levels of cholesterol and triglycerides .

Pharmacokinetics

As a phospholipid, it is known to have good biocompatibility and biodegradability, which can enhance its bioavailability .

Result of Action

The molecular and cellular effects of PC’s action are primarily related to its role in forming cell membranes and its function as a surfactant . It can inhibit bacterial penetrance, treat fat embolism, and lower the levels of cholesterol and triglycerides .

Action Environment

The action, efficacy, and stability of PC can be influenced by various environmental factors. For instance, its ability to form stable bilayers and vesicles is dependent on the presence of water . Moreover, its stability can be affected by temperature, as it is usually stored at -20°C .

Biochemische Analyse

Biochemical Properties

1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine plays a crucial role in biochemical reactions, particularly in the formation and stability of lipid bilayers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with phospholipase D, which hydrolyzes phosphatidylcholine to produce phosphatidic acid and choline. This interaction is essential for the regulation of lipid signaling pathways. Additionally, 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine can interact with lipid-binding proteins, such as annexins, which are involved in membrane-related processes like vesicle trafficking and membrane repair .

Cellular Effects

1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine influences various cellular processes. It affects cell membrane integrity and fluidity, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine into cell membranes can alter the activity of membrane-bound receptors and enzymes, thereby modulating signal transduction pathways. This compound has also been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses .

Molecular Mechanism

The molecular mechanism of action of 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers, where it influences membrane properties and interactions with other biomolecules. It can bind to and modulate the activity of membrane-associated enzymes, such as phospholipases and kinases. Additionally, 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine can affect the conformation and function of membrane proteins, leading to changes in cellular signaling and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine can change over time due to its stability and degradation. This compound is relatively stable when stored at -20°C, but it can undergo hydrolysis and oxidation over extended periods. Long-term studies have shown that 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine can have sustained effects on cellular function, including alterations in membrane composition and signaling pathways .

Dosage Effects in Animal Models

The effects of 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine in animal models vary with different dosages. At low doses, it can enhance membrane stability and function, while at higher doses, it may cause toxic effects, such as membrane disruption and inflammation. Studies have shown that there is a threshold dose beyond which the adverse effects of 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine become significant .

Metabolic Pathways

1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine is involved in various metabolic pathways, including those related to lipid metabolism. It can be hydrolyzed by phospholipases to produce nonadecanoic acid and lysophosphatidylcholine, which are further metabolized by other enzymes. This compound can also influence metabolic flux and the levels of various metabolites, such as phosphatidic acid and diacylglycerol .

Transport and Distribution

Within cells and tissues, 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine is transported and distributed by lipid transport proteins and vesicles. It can interact with lipid-binding proteins, such as apolipoproteins, which facilitate its transport in the bloodstream. Additionally, this compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it participates in lipid synthesis and trafficking .

Subcellular Localization

1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine is primarily localized in the cell membrane, where it contributes to membrane structure and function. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it plays a role in lipid metabolism and energy production. The localization of 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine is influenced by targeting signals and post-translational modifications that direct it to specific organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dinonadecanoyl-sn-glycero-3-PC can be synthesized through the esterification of glycerol with nonadecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The resulting product is then purified through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .

Industrial Production Methods

Industrial production of 1,2-dinonadecanoyl-sn-glycero-3-PC follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to prevent oxidation and hydrolysis, ensuring the stability and purity of the final product .

Analyse Chemischer Reaktionen

1,2-Dinonadecanoyl-sn-glycero-3-PC unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann unter dem Einfluss von Oxidationsmitteln auftreten, was zur Bildung von oxidierten Phospholipiden führt.

Hydrolyse: In Gegenwart von Wasser und Enzymen wie Phospholipasen kann 1,2-Dinonadecanoyl-sn-glycero-3-PC hydrolysiert werden, um Nonadecansäure und Glycerophosphocholin freizusetzen.

Substitution: Diese Verbindung kann Substitutionsreaktionen eingehen, bei denen die Nonadecanoylgruppen durch andere Fettsäureketten ersetzt werden

Vergleich Mit ähnlichen Verbindungen

1,2-Dinonadecanoyl-sn-glycero-3-PC kann mit anderen Phosphatidylcholinen verglichen werden, wie z. B.:

1,2-Didecanoyl-sn-glycero-3-Phosphocholin (PC 100/100): Diese Verbindung hat kürzere Fettsäureketten und unterschiedliche physikalische Eigenschaften.

1,2-Dilauroyl-sn-glycero-3-Phosphocholin (PC 120/120): Ähnlich wie 1,2-Dinonadecanoyl-sn-glycero-3-PC, aber mit Laurinsäureketten.

1,2-Dierucoyl-sn-glycero-3-Phosphocholin: Enthält Erucasäure und wird in Studien zu Lipidmembranen verwendet .

1,2-Dinonadecanoyl-sn-glycero-3-PC ist einzigartig aufgrund seiner langen Nonadecansäureketten, die den Lipiddoppelschichten, die es bildet, spezifische Eigenschaften verleihen.

Eigenschaften

IUPAC Name |

[(2R)-2,3-di(nonadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXPNBSAXZBLEC-USYZEHPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H92NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

818.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine (PC(19:0/19:0)) serves as a recovery standard in this method []. Because it's not a naturally occurring phospholipid in soil microbes, its presence allows researchers to assess the efficiency of the entire extraction process, from initial lipid extraction to the final preparation of fatty acid methyl esters (FAMEs). By adding a known amount of PC(19:0/19:0) to the soil sample at the beginning, scientists can determine the percentage of the compound recovered after all the extraction and derivatization steps. This helps ensure the accuracy and reliability of the microbial biomass estimations based on PLFA analysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(8-[3]-Ladderane-octanoyl-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262914.png)